Photomirex

Environmental fate Bioaccumulation Aquatic toxicology

Photomirex (8-monohydromirex, C10HCl11, MW 511.10) is the primary photodegradation product of the banned organochlorine insecticide Mirex. It is a fully chlorinated hydrocarbon formed via UV-induced reductive dechlorination of Mirex in aquatic environments, and is classified as a persistent organic pollutant (POP) contaminant identified in Great Lakes fish, sediments, and human adipose tissue.

Molecular Formula C10HCl11
Molecular Weight 511.1 g/mol
CAS No. 39801-14-4
Cat. No. B027195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotomirex
CAS39801-14-4
Synonyms1,1a,2,2,3,3a,4,5,5,5a,5b-Undecachlorooctahydro-1,3,4-metheno-1H-cyclobuta[cd]pentalene;  8-Hydromirex;  8-Monohydromirex; 
Molecular FormulaC10HCl11
Molecular Weight511.1 g/mol
Structural Identifiers
SMILESC12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H
InChIKeyKFDNXHKRTQRVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photomirex (CAS 39801-14-4): Analytical Reference Standard for Persistent Organic Pollutant Research and Environmental Monitoring


Photomirex (8-monohydromirex, C10HCl11, MW 511.10) is the primary photodegradation product of the banned organochlorine insecticide Mirex [1]. It is a fully chlorinated hydrocarbon formed via UV-induced reductive dechlorination of Mirex in aquatic environments, and is classified as a persistent organic pollutant (POP) contaminant identified in Great Lakes fish, sediments, and human adipose tissue . As an analytical reference standard, Photomirex is typically supplied at ~90% purity as a white to off-white solid with a melting point exceeding 300°C, requiring storage at 2–8°C under inert atmosphere [2].

Why Substituting Photomirex with Mirex, Chlordecone, or Other Organochlorine Standards Compromises Experimental Validity


Despite being structural analogs within the cyclodiene organochlorine class, Mirex (C10Cl12), Chlordecone (C10Cl10O), and Photomirex (C10HCl11) exhibit markedly divergent toxicological, bioaccumulative, and biochemical induction profiles that preclude analytical interchangeability [1]. In mouse models, the three compounds differ significantly in lethality kinetics (LT50 values vary by ~2-fold at 10 mg/kg/day), clinical symptom presentation (severe vs. moderate vs. absent diarrhea), and hepatic cytochrome P-450 induction potency [2]. In aquatic ecosystem models, Photomirex demonstrates the highest bioaccumulation among the three [3]. Furthermore, Photomirex requires specialized analytical methods to resolve from co-eluting polychlorinated biphenyls (PCBs), whereas Mirex and Chlordecone present distinct chromatographic challenges [4]. These quantifiable disparities render generic substitution scientifically indefensible for applications requiring compound-specific identification, quantification, or toxicological assessment.

Quantitative Comparative Evidence: Photomirex vs. Mirex and Chlordecone in Bioaccumulation, Toxicity, and Biochemical Induction


Superior Bioaccumulation: Photomirex Exhibits Highest Tissue Accumulation Among Mirex Analogs in Model Ecosystem

In a terrestrial-aquatic laboratory model ecosystem study directly comparing Mirex, Photomirex, and Chlordecone, Photomirex was identified as the most bioaccumulative compound among the three analogs tested, accumulating to significantly higher levels in organisms than either the parent compound Mirex or the ketone analog Chlordecone [1].

Environmental fate Bioaccumulation Aquatic toxicology

Differentiated Acute Lethality Kinetics: LT50 Divergence at 10 mg/kg/day Oral Dosing in Mice

In a direct comparative toxicology study administering daily oral doses of 10 mg/kg to male mice, the three compounds exhibited distinct lethality kinetics. Mirex caused mortality onset earliest (day 10) with an LT50 of 132 mg/kg, whereas Photomirex and Chlordecone showed delayed mortality onset (day 16) with LT50 values of 265 mg/kg and 254 mg/kg, respectively [1]. Photomirex's LT50 was approximately double that of Mirex under these conditions.

Acute toxicity Lethality kinetics Comparative toxicology

Clinical Symptom Divergence: Differential Diarrhea Severity and Metabolic Effects Among Analogs

The same comparative mouse study documented qualitative and quantitative differences in clinical toxicity manifestations. Mirex caused severe diarrhea, Photomirex induced only moderate diarrhea, and Chlordecone produced little to no diarrhea [1]. Additionally, while Mirex decreased food consumption and body weight, Photomirex and Chlordecone paradoxically increased these parameters [1].

Toxicological pathology Clinical signs Metabolic effects

Hepatic Enzyme Induction: Photomirex and Mirex Show Equipotency, Chlordecone ~50% Less Potent

Four days after administration of 10 mg/kg/day of each compound, hepatic microsomal mixed-function oxidase system analysis revealed that Mirex and Photomirex were equipotent inducers of cytochrome P-450 and associated enzyme activities, whereas Chlordecone was approximately half as effective [1].

Cytochrome P-450 Enzyme induction Hepatic metabolism

Environmental Ratio Stability: Photomirex:Mirex Ratio of 0.3–0.4 in Lake Ontario Biota as Source Tracer

Analysis of Lake Ontario biota (smelt, coho salmon, and herring gull eggs) sampled in 1976 confirmed a high and relatively constant Photomirex to Mirex ratio of 0.3–0.4, with Photomirex levels estimated to exceed 30% of Mirex levels in herring gull eggs over 1972–1975 [1]. This consistent ratio establishes Photomirex as a quantitative marker of environmental Mirex photodegradation.

Environmental forensics Source apportionment Great Lakes monitoring

Analytical Separation Necessity: Photomirex Co-Elutes with PCBs in Standard Methods

Standard gas-liquid chromatographic methods fail to resolve Photomirex from polychlorinated biphenyls (PCBs) without specialized separation techniques. An interlaboratory study documented that a charcoal-polyurethane column achieved quantitative separation with >95% recovery of Mirex, Photomirex, and PCBs from spiked sediments at 0.1–3 ppb levels [1]. The development of nitration methods specifically improved detection and confirmation of Photomirex in PCB-contaminated matrices .

Analytical chemistry Chromatographic separation PCB interference

Validated Application Scenarios for Photomirex (CAS 39801-14-4) Analytical Reference Standard


Environmental Forensics and Source Apportionment Studies in Great Lakes and Legacy POP-Contaminated Sites

Photomirex serves as a definitive tracer of Mirex photodegradation in aquatic ecosystems. The consistent Photomirex:Mirex ratio of 0.3–0.4 observed in Lake Ontario biota provides a validated metric for distinguishing historical Mirex contamination sources and assessing the extent of environmental phototransformation [1]. Laboratories conducting long-term temporal trend analysis of POPs in the Great Lakes require Photomirex reference standards to accurately quantify this degradation marker and differentiate it from co-occurring PCBs via validated charcoal-polyurethane column or nitration methods [2].

Comparative Toxicological Studies Requiring Compound-Specific Phenotypic and Biochemical Endpoints

Investigators studying organochlorine toxicity mechanisms must use authenticated Photomirex rather than Mirex or Chlordecone when the endpoint of interest involves differential diarrhea severity, body weight effects, or hepatic CYP450 induction potency. The direct comparative data establish that Photomirex induces moderate (not severe) diarrhea and increases (rather than decreases) food consumption relative to Mirex [1], while being equipotent to Mirex but approximately twice as potent as Chlordecone in CYP450 induction [1]. These quantitative differences invalidate class-based substitution in mechanistic toxicology research.

Bioaccumulation and Food Web Transfer Modeling in Aquatic Ecotoxicology

Photomirex's demonstrated status as the most bioaccumulative compound among Mirex analogs in model ecosystem studies [1] necessitates its inclusion as a discrete analyte in aquatic food web transfer models. Research examining trophic magnification of legacy POPs, particularly in Great Lakes fish and piscivorous birds, must quantify Photomirex independently; studies relying solely on Mirex measurements systematically underestimate total organochlorine body burden by 30–40% [2] and fail to capture the compound with the highest accumulation potential.

Analytical Method Development and Validation for PCB-Contaminated Environmental Matrices

Certified Photomirex reference material is essential for developing and validating gas chromatographic methods that must resolve Photomirex from co-eluting PCB congeners. Laboratories analyzing fish tissue, sediment, or biota from industrially impacted sites require authenticated Photomirex standards to establish method detection limits, verify >95% recovery efficiency using validated separation protocols [1], and generate calibration curves for accurate quantification in complex environmental matrices.

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